molecular formula C24H32N4O3S B2612832 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 899749-41-8

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2612832
CAS No.: 899749-41-8
M. Wt: 456.61
InChI Key: DASSCOFAHSFACE-UHFFFAOYSA-N
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Description

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a potent and selective ATP-competitive inhibitor of P21-activated kinase 1 (PAK1) , a key node in the Rho GTPase signaling pathway that regulates cytoskeletal dynamics, cell motility, and proliferation. Its primary research value lies in the investigation of oncogenic processes, as PAK1 overexpression is implicated in the tumorigenesis and metastasis of various cancers , including breast cancer, glioblastoma, and melanoma. By specifically inhibiting PAK1 autophosphorylation and its downstream signaling through effectors like RAF1 and MEK1, this compound enables researchers to dissect the role of this kinase in driving invasive cell behavior and to evaluate the therapeutic potential of PAK1 blockade. Beyond oncology, this inhibitor is a critical tool in neuroscience research for probing the mechanisms of dendritic spine morphogenesis and synaptic plasticity , processes governed by Rho GTPases and actin cytoskeleton remodeling that are fundamental to learning and memory. The morpholinopropyl side chain enhances solubility, while the thioacetamide linkage contributes to its high-affinity binding, making it a valuable chemical probe for elucidating PAK1-dependent signaling networks in vitro and in vivo.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-18-7-2-4-9-20(18)25-22(29)17-32-23-19-8-3-5-10-21(19)28(24(30)26-23)12-6-11-27-13-15-31-16-14-27/h2,4,7,9H,3,5-6,8,10-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSCOFAHSFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 899749-51-0) is a complex organic molecule with potential pharmaceutical applications. Its structural components suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24H32N4O3S
  • Molecular Weight: 456.6 g/mol
  • Structural Features: The compound contains a hexahydroquinazoline core linked to a morpholinopropyl group and a thioacetamide moiety, which may enhance its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains:

  • In vitro studies showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy (MIC for E. coli: 12.5 μg/mL; for P. aeruginosa: higher than ciprofloxacin) .

Antioxidant Activity

The compound's ability to scavenge free radicals was assessed using the DPPH assay:

  • The antioxidant activity was quantified as a percentage of inhibition compared to control samples. Results indicated that it exhibits moderate antioxidant properties, suggesting potential protective effects against oxidative stress .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.
  • Receptor Interaction: Potential binding to receptors could modulate signaling pathways relevant to inflammation or infection .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound utilized the agar well-diffusion method:

  • Results indicated that while the compound effectively inhibited P. aeruginosa, it showed limited activity against Gram-positive bacteria. This selective activity points towards a possible mechanism involving specific interactions with bacterial cell membranes or metabolic pathways .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound:

  • Using various concentrations in DPPH assays, it was found that higher concentrations led to increased radical scavenging activity. The results support its potential use in formulations aimed at reducing oxidative damage in biological systems .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound under discussion is believed to interact with cellular pathways involved in cancer cell proliferation. Studies have demonstrated that derivatives of hexahydroquinazoline can inhibit tumor growth by targeting specific proteins essential for cancer cell survival.

Case Study : In a study published in RSC Advances, compounds with similar oxadiazole structures showed promising results against various cancer cell lines, suggesting that modifications to the hexahydroquinazoline core could enhance anticancer efficacy .

Antimicrobial Properties

The compound's thioamide group may contribute to its antimicrobial activity. Research has shown that thioamides can exhibit antibacterial effects against a range of pathogens. The lipophilicity of such compounds enhances their ability to penetrate bacterial membranes, making them effective against resistant strains.

Case Study : A study on oxadiazole derivatives indicated their potential as dual-action agents against both bacterial and fungal pathogens. The findings suggest that structural modifications could lead to the development of new antimicrobial agents targeting resistant infections .

Neuroprotective Effects

There is emerging evidence that compounds containing morpholine groups may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Research Insight : Investigations into related morpholine-containing compounds have shown promise in protecting against neurodegenerative diseases by inhibiting pathways associated with neuronal apoptosis.

Potential Mechanisms of Action

The mechanisms by which this compound exerts its effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Compounds targeting key enzymes involved in DNA synthesis or repair.
  • Modulation of Signal Transduction Pathways : Interference with growth factor signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Thioether Linkage

The hexahydroquinazolinone core is a critical feature shared with MMP-9 inhibitors such as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) . This compound’s thioether group and hexahydroquinazolinone scaffold enable selective binding to the MMP-9 hemopexin (HPX) domain, disrupting proMMP-9 interactions with integrins (e.g., α4β1) and CD44 . By contrast, the main compound’s 3-morpholinopropyl side chain may enhance solubility or membrane permeability compared to the butanamide chain in the fluorophenyl analog.

Morpholine Derivatives

Morpholine-containing analogs, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (), highlight the role of the morpholine ring in modulating pharmacokinetics. The acetyl and isopropylphenyl groups in this compound improve crystallinity and metabolic stability, as evidenced by NMR and mass spectrometry data .

Acetamide Substituents

The o-tolyl acetamide group in the main compound differs from substituents in other analogs:

  • N-(2-((2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)acetamide (JNJ0966) uses a methoxyphenyl-bithiazole system for blood-brain barrier penetration .
  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () employ indole-oxadiazole hybrids for antimalarial activity .
    The o-tolyl group in the main compound may confer steric hindrance or lipophilicity, altering binding specificity compared to these analogs.

Analytical Characterization

Key analytical data for morpholine-containing analogs include:

Compound ESI/APCI(+) (m/z) ¹H NMR Features (CDCl₃)
Main Compound Not reported Likely signals for morpholinopropyl CH₂ groups
compound 347 (M+H), 369 (M+Na) δ 7.69 (br s, NH), 4.90 (t, J = 3.8 Hz, CH)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the quinazolinone core followed by functionalization with morpholinopropyl and thioacetamide groups. Key steps include nucleophilic substitution and coupling reactions. For example, Na₂CO₃ and acetyl chloride are used in acetylation under controlled temperatures (20–25°C) and inert atmospheres. Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate) can improve yields . Optimization may involve adjusting stoichiometric ratios, reaction time (e.g., overnight stirring), or solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming structural integrity, such as the presence of morpholinopropyl protons (δ ~3.3–4.9 ppm) and aromatic o-tolyl groups (δ ~7.1–7.7 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1680–1700 cm⁻¹) and thioamide (C-S, ~650–750 cm⁻¹).

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (OSHA/EN 166 standards) .
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15+ minutes .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR, PARP). Focus on hydrogen bonding (morpholine oxygen) and π-π stacking (quinazolinone ring) .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to predict nucleophilic/electrophilic sites for functional group modifications .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolic degradation .
  • Structural Confirmation : Re-analyze compound purity via HPLC (>95%) and XRD (if crystalline) to rule out batch variability .

Q. What strategies improve oral bioavailability given the compound’s logP and solubility?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase lipophilicity and intestinal absorption .
  • In Silico ADMET Prediction : Tools like SwissADME predict permeability (e.g., Caco-2 cell model) and P-glycoprotein substrate potential .

Q. What advanced techniques validate the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cells.
  • Western Blotting : Quantify expression of apoptotic markers (e.g., caspase-3, Bcl-2) and oncogenic targets (e.g., phosphorylated Akt) .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines lacking putative targets (e.g., PARP1).

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